molecular formula C30H31N7O3S B1464100 tert-Butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate CAS No. 925436-46-0

tert-Butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B1464100
CAS No.: 925436-46-0
M. Wt: 569.7 g/mol
InChI Key: PKHXNWXUUGMQKF-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C30H31N7O3S and its molecular weight is 569.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-[[6-[2-(quinoxaline-2-carbonylamino)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N7O3S/c1-30(2,3)40-29(39)36-14-12-35(13-15-36)17-20-19-41-28-34-26(18-37(20)28)21-8-4-5-9-22(21)33-27(38)25-16-31-23-10-6-7-11-24(23)32-25/h4-11,16,18-19H,12-15,17H2,1-3H3,(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHXNWXUUGMQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732646
Record name tert-Butyl 4-[(6-{2-[(quinoxaline-2-carbonyl)amino]phenyl}imidazo[2,1-b][1,3]thiazol-3-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925436-46-0
Record name tert-Butyl 4-[(6-{2-[(quinoxaline-2-carbonyl)amino]phenyl}imidazo[2,1-b][1,3]thiazol-3-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound tert-butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate (CAS Number: 925436-46-0) is a synthetic derivative characterized by its complex structure, which includes a quinoxaline moiety and a piperazine ring. This compound has garnered interest due to its potential biological activities, particularly in the context of anti-tubercular and anticancer properties.

  • Molecular Formula : C30H31N7O3S
  • Molecular Weight : 569.68 g/mol
  • Structural Features : The compound features a piperazine ring linked to an imidazo-thiazole structure, which is known for its biological activity against various diseases.

Antitubercular Activity

Recent studies have highlighted the potential of compounds containing imidazo-thiazole derivatives as anti-tubercular agents. In one study, a series of substituted compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these, several compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM, indicating strong inhibitory effects on bacterial growth . While specific data on this compound is limited, its structural similarities suggest it may possess comparable antitubercular properties.

Cytotoxicity and Anticancer Activity

The compound's potential cytotoxic effects have been evaluated in various cancer cell lines. For instance, derivatives of imidazo-thiazole have shown selective inhibition against carbonic anhydrase (CA) isoforms associated with tumor growth, particularly hCA II. Compounds targeting this enzyme have demonstrated IC50 values in the range of 57.7–98.2 µM . The structural characteristics of this compound suggest it may similarly interact with CA isoforms or other cancer-related pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of specific functional groups and their positions can significantly influence the efficacy and selectivity of the compound against target enzymes or receptors. For example:

  • Quinoxaline Moiety : Known for enhancing bioactivity due to its ability to interact with various biological targets.
  • Piperazine Ring : Often contributes to improved solubility and bioavailability.

Case Studies

Study ReferenceCompound TestedBiological ActivityIC50 Values
Various DerivativesAnti-tubercular1.35 - 2.18 µM
Imidazo-Thiazole ConjugatesCA Inhibition57.7 - 98.2 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.